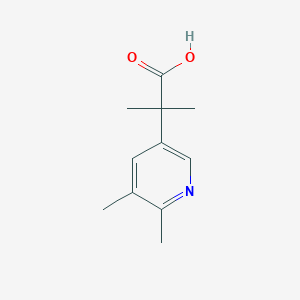

2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid

Description

2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid is a pyridine-substituted propanoic acid derivative characterized by a dimethyl-substituted pyridinyl group at position 3 and a methyl-branched propanoic acid moiety. For instance, β-heteroaryl-α,β-didehydro-α-amino acid derivatives (e.g., compounds 10–13 in ) are synthesized via condensation reactions between pyridinyl-ethenyl intermediates and aromatic amines in acetic acid . Such strategies could be adapted for the target compound by modifying substituents on the pyridine ring and optimizing reaction conditions.

The compound’s structural features—particularly the pyridine ring and propanoic acid group—impart unique physicochemical properties. The dimethyl groups at positions 5 and 6 on the pyridine likely enhance steric hindrance and metabolic stability, while the carboxylic acid group contributes to solubility and ionization under physiological conditions.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-(5,6-dimethylpyridin-3-yl)-2-methylpropanoic acid |

InChI |

InChI=1S/C11H15NO2/c1-7-5-9(6-12-8(7)2)11(3,4)10(13)14/h5-6H,1-4H3,(H,13,14) |

InChI Key |

OLLODWWRQONBDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1C)C(C)(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dimethylpyridine and 2-methylpropanoic acid.

Reaction Conditions: The reaction conditions often involve the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification reaction between the pyridine derivative and the carboxylic acid.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitro-substituted pyridine derivatives.

Scientific Research Applications

2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Lipophilicity (logP): The dimethylpyridinyl group in the target compound likely increases logP compared to unsubstituted pyridinyl analogues, enhancing membrane permeability but reducing aqueous solubility. In contrast, Elafibranor’s phenoxy-propenyl group may confer higher lipophilicity, favoring tissue penetration .

- Acidity (pKa): The propanoic acid group (pKa ~4.8–5.2) ensures ionization at physiological pH, improving solubility and interaction with polar targets. Benzothiazole and thiadiazole derivatives () with electron-withdrawing substituents (e.g., Cl) may exhibit stronger acidity, altering binding kinetics .

Biological Activity

2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid is an organic compound with a pyridine ring that has potential biological activities. This article reviews its biological activity, mechanisms of action, and therapeutic potentials based on various studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted at the 3-position with a dimethyl group and a propanoic acid moiety at the 2-position. This unique structure may contribute to its biological properties.

Biological Activity

Research indicates that 2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as acyl-CoA:cholesterol O-acyltransferase (ACAT), which is involved in cholesterol metabolism. In vitro studies demonstrated significant inhibition rates, indicating potential for managing cholesterol-related disorders.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism appears to involve modulation of inflammatory pathways.

The exact mechanisms by which 2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid exerts its biological effects are still under investigation. However, potential mechanisms include:

- Interaction with Biomolecules : The compound may interact with various biomolecules, including proteins and nucleic acids, leading to changes in cellular functions.

- Signal Transduction Pathways : It is hypothesized that the compound may influence signal transduction pathways associated with inflammation and metabolic regulation.

Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study evaluated the inhibitory effect of the compound on ACAT in human cell lines. Results showed a dose-dependent inhibition, suggesting its potential use in treating hyperlipidemia .

- Animal Models : In vivo studies using animal models demonstrated that administration of the compound led to reduced inflammatory markers and improved lipid profiles, supporting its therapeutic potential in metabolic disorders .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.